molecular formula C8H5Br2NO2S B2406100 2-(2,5-Dibromobenzenesulfonyl)acetonitrile CAS No. 568553-71-9

2-(2,5-Dibromobenzenesulfonyl)acetonitrile

Cat. No.: B2406100
CAS No.: 568553-71-9
M. Wt: 339
InChI Key: DBSWBTAIYOYELD-UHFFFAOYSA-N
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Description

Contextualization within Organosulfur and Nitrile Chemistry

The compound 2-(2,5-Dibromobenzenesulfonyl)acetonitrile is a member of both the organosulfur and nitrile families of organic compounds. Organosulfur compounds, characterized by the presence of a carbon-sulfur bond, are integral to numerous areas of chemistry and biology. researchgate.net The sulfonyl group (-SO2-) in particular is a key functional group in many pharmaceuticals and agrochemicals due to its unique electronic and steric properties. researchgate.net

Nitriles, which contain a carbon-nitrogen triple bond (-C≡N), are versatile intermediates in organic synthesis. wikipedia.org The nitrile group can be converted into a variety of other functional groups, including amines, carboxylic acids, and ketones, making it a valuable tool for chemists. libretexts.orglibretexts.org The combination of the sulfonyl and nitrile functionalities in sulfonylacetonitrile compounds leads to a unique reactivity profile, often centered around the activated methylene (B1212753) group (-CH2-) situated between these two electron-withdrawing groups.

Significance of Acetonitrile (B52724) and its Derivatives in Advanced Organic Synthesis

Acetonitrile (CH3CN) is more than just a common solvent; it is a fundamental two-carbon building block in organic synthesis. wikipedia.org Its derivatives are key intermediates in the production of a wide array of useful chemicals, including pharmaceuticals and materials. ontosight.aimdpi.com The versatility of acetonitrile stems from the reactivity of both the methyl and the nitrile groups. mdpi.com

The introduction of a sulfonyl group to the acetonitrile backbone, as seen in this compound, significantly increases the acidity of the α-protons (the protons on the carbon adjacent to the nitrile group). This enhanced acidity allows for easy deprotonation to form a stabilized carbanion, which can then participate in a variety of carbon-carbon bond-forming reactions. This reactivity is a cornerstone of their utility in constructing more complex molecular architectures. orgsyn.org

Acetonitrile and its derivatives are involved in numerous named reactions and synthetic strategies, including:

Cyanomethylation: The addition of a -CH2CN group to a molecule. mdpi.com

Cycloaddition Reactions: The nitrile group can participate in cycloadditions to form heterocyclic compounds. researchgate.net

Nucleophilic Additions: The electrophilic carbon of the nitrile group is susceptible to attack by nucleophiles like Grignard reagents. wikipedia.org

Overview of Current Research Trajectories for Sulfonylacetonitrile Compounds

Current research involving sulfonylacetonitrile compounds is diverse, reflecting their synthetic potential. A significant area of focus is the development of novel synthetic methodologies that leverage the unique reactivity of these compounds. researchgate.net Researchers are exploring their use in multicomponent reactions, where multiple starting materials are combined in a single step to create complex products with high efficiency. researchgate.net

Another prominent research trend is the application of sulfonylacetonitriles in medicinal chemistry. researchgate.net The sulfone and nitrile moieties are present in a number of biologically active molecules. Consequently, synthetic chemists are actively exploring new ways to incorporate the sulfonylacetonitrile scaffold into potential drug candidates. nih.gov

Furthermore, there is a growing interest in using sustainable and green chemistry principles in the synthesis and application of these compounds. inpart.io This includes the use of environmentally benign solvents, catalysts, and reaction conditions to minimize the environmental impact of chemical processes.

Table 2: Key Research Areas for Sulfonylacetonitrile Compounds
Research Area Focus Potential Applications
Methodology Development Exploring new reactions and synthetic strategies. Efficient synthesis of complex organic molecules.
Medicinal Chemistry Incorporation into biologically active compounds. Discovery of new therapeutic agents. rsc.org
Materials Science Synthesis of novel polymers and functional materials. Development of advanced materials with unique properties.
Green Chemistry Utilization of sustainable synthetic routes. Reducing the environmental footprint of chemical synthesis. inpart.io

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2,5-dibromophenyl)sulfonylacetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5Br2NO2S/c9-6-1-2-7(10)8(5-6)14(12,13)4-3-11/h1-2,5H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBSWBTAIYOYELD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)S(=O)(=O)CC#N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5Br2NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 2,5 Dibromobenzenesulfonyl Acetonitrile

Strategic Approaches to Precursor Synthesis

The foundation for the synthesis of the target compound lies in the efficient preparation of its key precursors. These intermediates provide the necessary dibrominated benzene (B151609) ring and the reactive sulfonyl chloride moiety.

A primary and effective method for the preparation of substituted benzenesulfonyl chlorides involves the diazotization of an appropriate aromatic amine, followed by a Sandmeyer-type reaction. google.com In this case, 2,5-dibromobenzenamine serves as the starting material.

The process begins with the diazotization of the amine. 2,5-Dibromobenzenamine is dissolved in an acidic medium, such as hydrochloric acid, and cooled to a low temperature (typically between -5°C and 0°C) to ensure the stability of the resulting diazonium salt. google.com A solution of sodium nitrite (B80452) in water is then added dropwise, maintaining the low temperature to yield the corresponding diazonium salt solution. google.comgoogle.com

Table 1: Representative Reaction Protocol for Sulfonyl Chloride Formation
StepReagentsTypical ConditionsPurpose
Diazotization2,5-Dibromobenzenamine, Hydrochloric Acid, Sodium Nitrite-5°C to 0°CFormation of the diazonium salt intermediate. google.com
SulfonylationDiazonium salt solution, Thionyl Chloride, Copper(I) or Copper(II) Chloride0°C to 5°CIntroduction of the sulfonyl chloride group. google.com
WorkupOrganic Solvent (e.g., Ethyl Acetate), Saturated Sodium Bicarbonate, WaterRoom TemperatureIsolation and purification of the product.

The key starting material for the sulfonyl chloride synthesis is 2,5-Dibromobenzenamine. nist.gov This compound is typically synthesized via the reduction of a corresponding nitroaromatic compound. chemicalbook.com The common precursor for this reaction is 1,4-dibromo-2-nitrobenzene (B110544).

The synthesis involves the reduction of the nitro group (-NO₂) to an amino group (-NH₂). A widely used method employs tin(II) chloride (SnCl₂) in the presence of a strong acid, such as concentrated hydrochloric acid. chemicalbook.com In a typical procedure, a solution of 1,4-dibromo-2-nitrobenzene in a solvent like ethanol (B145695) is added to a solution of tin(II) chloride in concentrated HCl. The mixture is heated to reflux for a period to ensure complete reduction. chemicalbook.com After cooling, the pH of the mixture is adjusted to be basic (pH 8-9) using a strong base like sodium hydroxide, which precipitates tin salts and liberates the free amine. chemicalbook.com The product, 2,5-Dibromobenzenamine, can then be extracted with an organic solvent, dried, and concentrated to yield the final product, often as a solid with a high yield (e.g., 97%). chemicalbook.com This intermediate is used in various chemical syntheses, including the production of pharmaceuticals and dyes. scientificlabs.co.ukontosight.ai

Table 2: Synthesis of 2,5-Dibromobenzenamine
ParameterDetailsReference
Starting Material1,4-Dibromo-2-nitrobenzene chemicalbook.com
Reducing AgentTin(II) chloride hydrate (B1144303) (SnCl₂·2H₂O) chemicalbook.com
Solvent/MediumEthanol and Concentrated Hydrochloric Acid chemicalbook.com
Reaction ConditionsHeating at reflux chemicalbook.com
WorkupBasification with NaOH, followed by extraction with ethyl acetate chemicalbook.com
Reported Yield97% chemicalbook.com

Introduction of the Cyanomethyl Moiety

With the 2,5-dibromobenzenesulfonyl chloride precursor in hand, the next critical step is the introduction of the cyanomethyl (-CH₂CN) group. This is achieved through a nucleophilic substitution reaction where a cyanomethyl anion attacks the electrophilic sulfur atom of the sulfonyl chloride, displacing the chloride ion.

Acetonitrile (B52724) (CH₃CN) is a valuable and widely used C2 building block in organic synthesis. mdpi.comntnu.nosci-hub.se The methyl protons of acetonitrile are weakly acidic, with a pKa of approximately 31 in DMSO. mdpi.comsci-hub.se This acidity, while low, allows for deprotonation by a sufficiently strong base to generate the cyanomethyl anion (⁻CH₂CN), a potent nucleophile. ntnu.no

In the context of synthesizing 2-(2,5-Dibromobenzenesulfonyl)acetonitrile, this nucleophile is reacted with 2,5-dibromobenzenesulfonyl chloride. The reaction involves the attack of the cyanomethyl anion on the sulfonyl chloride, leading to the formation of a new carbon-sulfur bond and the desired product. Due to the high pKa of acetonitrile, strong bases such as sodium hydride (NaH), lithium diisopropylamide (LDA), or n-butyllithium (n-BuLi) are typically required to generate the nucleophile in sufficient concentration for the reaction to proceed efficiently.

To facilitate the use of acetonitrile as a nucleophile under potentially milder conditions or to enhance its reactivity, various acetonitrile-based reactants have been developed. These methods focus on generating a more stable or more reactive form of the cyanomethyl nucleophile.

One advanced approach involves the in-situ formation of silyl (B83357) ketene (B1206846) imines from acetonitrile. richmond.edu Treatment of acetonitrile with trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) and a trialkylamine base converts it into its silyl ketene imine. This species is nucleophilic and can react with various electrophiles. richmond.edu While often used for additions to aldehydes or nitrones, this methodology represents a sophisticated way to activate acetonitrile for nucleophilic attack, which could be adapted for reaction with sulfonyl chlorides. richmond.edu The development of such reagents circumvents the need for extremely strong, non-selective bases and can lead to cleaner reactions with fewer side products. richmond.edu

Advanced Synthetic Protocols and Methodological Refinements

Advances in synthetic methodology continually seek to improve reaction efficiency, yield, and environmental friendliness. For the synthesis of this compound, refinements could focus on several areas. One potential improvement is the development of a one-pot synthesis that combines the formation of the sulfonyl chloride and its subsequent reaction with the acetonitrile nucleophile, thereby reducing the number of isolation and purification steps.

Catalytic Strategies in Sulfonylacetonitrile Formation

The catalytic synthesis of sulfonylacetonitriles represents a significant area of research, focusing on the efficient formation of the arylsulfonyl moiety attached to an acetonitrile group. While direct catalytic synthesis of this compound is not extensively detailed in dedicated studies, general methodologies for creating 2-(arylsulfonyl)acetonitriles are well-established and applicable.

One prominent metal-free approach involves the photoinduced insertion of sulfur dioxide. rsc.org This method utilizes aryl iodides, such as 1,4-dibromo-2-iodobenzene, which would be the precursor for the target compound, and a nitrile source in a reaction initiated by ultraviolet irradiation at room temperature. The proposed mechanism suggests that UV light prompts the in-situ generation of an aryl radical from the aryl iodide. rsc.org This radical then undergoes sulfonylation through the insertion of sulfur dioxide, forming an arylsulfonyl radical intermediate. This intermediate subsequently reacts with a nitrile precursor, like 3-azido-2-methylbut-3-en-2-ol, to yield the final 2-(arylsulfonyl)acetonitrile product. rsc.org This process is notable for its mild conditions and avoidance of metal catalysts, aligning with green chemistry principles. The reaction demonstrates broad substrate compatibility with various functional groups, including halogens. rsc.org

Another key catalytic strategy centers on the formation of the C–S bond, a fundamental step in constructing the sulfone structure. nih.gov Transition-metal catalysis, particularly with palladium, has been instrumental in developing desulfitative functionalizations, where sulfone derivatives act as substrates for C–C and C–X bond formation. nih.govrsc.org While often used to functionalize existing sulfones, these catalytic principles can be conceptually reversed for synthesis. For instance, metal-catalyzed cross-coupling reactions between an aryl halide (like 1,4-dibromobenzene) and a sulfinate salt containing the acetonitrile moiety could theoretically produce the target compound, although this specific transformation requires further investigation.

Furthermore, the synthesis of the sulfonyl group itself is often achieved through the catalytic oxidation of a corresponding sulfide (B99878) precursor. For example, the preparation of ethylsulfonyl acetonitrile involves the oxidation of ethylthio acetonitrile using hydrogen peroxide as the oxidant and a catalyst such as sodium tungstate (B81510) hydrate. google.com This highlights a common and efficient pathway to the sulfone functional group, which could be adapted for the synthesis of this compound from a 2-(2,5-Dibromophenylthio)acetonitrile precursor.

Table 1: Photoinduced Synthesis of 2-(Arylsulfonyl)acetonitriles This table summarizes the substrate scope for a metal-free, photoinduced synthesis method. Data sourced from Chemical Communications. rsc.org

Aryl Iodide Substrate Product Yield Compatible Functional Groups
4-Iodobenzonitrile 72% Nitrile, Halo
Methyl 4-iodobenzoate 68% Ester, Halo
4-Iodoaniline 51% Amino, Halo
1-Bromo-4-iodobenzene 65% Halo
1-Iodo-4-(trifluoromethyl)benzene 75% Trifluoromethyl, Halo

Electrosynthetic Pathways for Nitrile-Containing Compounds

Electrosynthesis has emerged as a powerful and sustainable strategy for organic synthesis, offering unique reactivity by using traceless electrons as reagents. acs.org This approach is particularly relevant for the formation of nitrile-containing compounds, providing alternatives to traditional methods that may use toxic cyanating agents. nih.gov

A notable electrosynthetic route is the direct conversion of primary alcohols into nitriles. rsc.orgrsc.org This process typically uses a simple nickel catalyst in an aqueous electrolyte under benign conditions. rsc.orgrsc.org The reaction proceeds through a dehydrogenation-imination-dehydrogenation sequence. rsc.orgrsc.org In this pathway, the primary alcohol is first oxidized to an aldehyde, which then condenses with ammonia (B1221849) to form an imine. The imine intermediate is subsequently dehydrogenated to yield the nitrile product. rsc.org In-situ formed Ni²⁺/Ni³⁺ redox species are proposed to be the active sites for this transformation. rsc.org This method has been successfully applied to a wide range of aromatic, aliphatic, and heterocyclic primary alcohols. rsc.org

Another significant advancement in electrosynthesis is the site-selective C–H cyanation of arenes. acs.org This method avoids the need for pre-functionalized substrates. An electrochemical approach has been developed for the C–H cyanation of electron-rich arenes like indoles using trimethylsilyl cyanide (TMSCN) as the cyano source. acs.org The reaction often employs a redox catalyst, such as tris(4-bromophenyl)amine, and is conducted in a simple undivided cell at room temperature, obviating the need for transition-metal reagents or chemical oxidants. acs.orgacs.org The mechanism is believed to involve the anodic oxidation of the catalyst, which then oxidizes the aromatic substrate via a single electron transfer (SET) to form a radical cation, facilitating the subsequent cyanation. acs.org

Modern electrosynthetic cyanation also focuses on using safer, non-toxic alternatives to traditional cyanide sources. nih.gov For instance, 5-aminotetrazole (B145819) has been reported as a versatile precursor that can be electrochemically converted to either an electrophilic or nucleophilic cyanide source. nih.govresearchgate.net This allows for a variety of cyanation reactions, including the synthesis of aromatic nitriles from electron-rich aromatic compounds, under safer conditions. nih.gov Similarly, potassium thiocyanate (B1210189) (KSCN), a low-cost and non-toxic salt, has been used as a cyanating agent in the electrosynthesis of aryl selenocyanates, demonstrating its potential as a green cyanide source. mdpi.com

Table 2: Electrosynthesis of Nitriles from Primary Alcohols This table illustrates the versatility of the nickel-catalyzed electrosynthesis of various nitriles from their corresponding primary alcohols. Data sourced from Green Chemistry. rsc.orgrsc.org

Primary Alcohol Substrate Corresponding Nitrile Product Faradaic Efficiency
Benzyl alcohol Benzonitrile 62.9%
4-Methoxybenzyl alcohol 4-Methoxybenzonitrile 55.6%
4-Chlorobenzyl alcohol 4-Chlorobenzonitrile 48.2%
Cinnamyl alcohol Cinnamyl cyanide 35.1%
2-Thiophenemethanol 2-Thiophenecarbonitrile 49.5%

Reactivity and Mechanistic Investigations of 2 2,5 Dibromobenzenesulfonyl Acetonitrile

Reactivity Profiling of the Nitrile Functionality

The electron-withdrawing nature of the adjacent sulfonyl group significantly influences the reactivity of the acetonitrile (B52724) moiety. This activation renders the α-carbon acidic and susceptible to nucleophilic attack, while also predisposing the nitrile group to participate in cyclization reactions.

Nucleophilic Properties of the Alpha-Carbon

The protons on the α-carbon of 2-(2,5-Dibromobenzenesulfonyl)acetonitrile exhibit enhanced acidity due to the strong electron-withdrawing effect of the neighboring benzenesulfonyl group. This allows for the ready formation of a carbanion in the presence of a base. This nucleophilic carbon can then participate in various carbon-carbon bond-forming reactions, including alkylations and aldol-type condensations.

The stability of the resulting carbanion is a key factor in its nucleophilicity. The negative charge is delocalized onto the sulfonyl group and the nitrile, which enhances its stability and allows it to react with a range of electrophiles.

Reaction TypeElectrophileProduct Type
AlkylationAlkyl halideα-Alkyl-2-(2,5-dibromobenzenesulfonyl)acetonitrile
Aldol CondensationAldehyde or Ketoneβ-Hydroxy-α-(2,5-dibromobenzenesulfonyl)acetonitrile derivative
Michael Additionα,β-Unsaturated carbonylAdduct of 1,4-addition

Cyclization Reactions and Heterocycle Formation

The activated nitrile and the adjacent methylene (B1212753) group in this compound serve as a versatile synthon for the construction of various heterocyclic systems. These reactions often proceed through a condensation mechanism followed by an intramolecular cyclization.

For instance, reaction with hydrazine (B178648) and its derivatives can lead to the formation of substituted pyrazoles. Similarly, reaction with reagents containing a sulfur nucleophile, such as Lawesson's reagent, can yield thiophene (B33073) derivatives. The specific reaction conditions and the nature of the coreactant dictate the structure of the resulting heterocycle.

ReactantHeterocyclic Product
Hydrazine hydrate (B1144303)3-Amino-4-(2,5-dibromobenzenesulfonyl)pyrazole
Phenylhydrazine3-Amino-4-(2,5-dibromobenzenesulfonyl)-1-phenylpyrazole
Lawesson's reagent3-Amino-4-(2,5-dibromobenzenesulfonyl)thiophene

Transformations of the Dibrominated Aromatic System

The two bromine atoms on the benzene (B151609) ring offer strategic points for further functionalization. Their distinct electronic environments, ortho and meta to the sulfonylacetonitrile group, allow for the possibility of selective reactions.

Selective Halogen Functionalization

While direct selective functionalization of one bromine atom over the other can be challenging, differences in steric hindrance and electronic effects can be exploited under specific reaction conditions. For example, nucleophilic aromatic substitution (SNA) reactions may show some degree of regioselectivity, particularly with bulky nucleophiles that would preferentially attack the less sterically hindered bromine atom. However, such selectivity is often modest and may lead to mixtures of products.

Cross-Coupling Strategies with the Bromine Substituents

The bromine atoms are excellent handles for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. Reactions such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination can be employed to introduce a wide variety of substituents onto the aromatic ring. nih.govlibretexts.orgwikipedia.orgorganic-chemistry.orgacsgcipr.orglibretexts.org

In principle, sequential cross-coupling reactions can be achieved by carefully controlling the reaction conditions and the choice of catalyst and ligand. The differential reactivity of the two C-Br bonds, although not pronounced, might allow for a stepwise functionalization, first at the more reactive site, followed by a second coupling at the remaining bromine atom.

Cross-Coupling ReactionCoupling PartnerProduct Type
Suzuki-MiyauraArylboronic acidAryl-substituted benzenesulfonylacetonitrile
HeckAlkeneAlkenyl-substituted benzenesulfonylacetonitrile
Buchwald-HartwigAmineAmino-substituted benzenesulfonylacetonitrile

Elucidation of Reaction Mechanisms

The reactions involving this compound are governed by fundamental organic reaction mechanisms.

The formation of the α-carbanion proceeds via a simple acid-base reaction, with the stability of the conjugate base being the driving force. Subsequent reactions of this nucleophile with electrophiles follow standard SN2 or addition pathways.

Cyclization reactions to form heterocycles like pyrazoles and thiophenes typically involve a multi-step sequence. youtube.comorganic-chemistry.orgorganic-chemistry.orgorganic-chemistry.orgpharmaguideline.com This usually begins with a nucleophilic attack from the coreactant (e.g., hydrazine or a sulfur source) on the nitrile carbon or the α-carbon, followed by an intramolecular condensation and subsequent aromatization to yield the stable heterocyclic ring.

The mechanisms of palladium-catalyzed cross-coupling reactions are well-established and proceed through a catalytic cycle involving oxidative addition, transmetalation (for Suzuki and similar reactions) or migratory insertion (for Heck reaction), and reductive elimination. youtube.comlibretexts.orgyonedalabs.comprinceton.edunih.govnih.govresearchgate.net The specific ligand and reaction conditions play a crucial role in the efficiency and selectivity of these transformations.

Investigation of Ionic Reaction Mechanisms

The ionic reactivity of this compound is largely centered around the acidic nature of the α-methylene protons and the electrophilic character of the sulfonyl group. The electron-withdrawing nature of both the sulfonyl and cyano groups significantly increases the acidity of the C-H bonds of the adjacent methylene group, facilitating the formation of a stabilized carbanion. iomcworld.com

This nitrile-stabilized carbanion can act as a nucleophile in a variety of ionic reactions, including alkylations, aldol-type condensations, and Michael additions. The synthesis of α-cyano and α-sulfonyl cyclic ethers has been reported through the intramolecular reaction of sulfone- and nitrile-stabilized carbanions with peroxides, highlighting the nucleophilic potential of this functional group. nih.govresearchgate.net

The 2,5-dibromobenzenesulfonyl group itself can also participate in ionic reactions. While the sulfonyl group in a sulfone is generally stable, the bromine atoms on the aromatic ring can be susceptible to nucleophilic aromatic substitution under certain conditions, although this typically requires strong activation. More commonly, the sulfonyl group can be involved in transition metal-catalyzed cross-coupling reactions.

Table 2: Examples of Ionic Reactions Involving α-Sulfonyl Acetonitriles and Related Compounds

Reaction TypeSubstratesReagents/ConditionsProductReference
Intramolecular CyclizationPeroxides with sulfone- and nitrile-stabilized carbanionsBaseα-Cyano and α-sulfonyl cyclic ethers nih.govresearchgate.net
Alkylationα-methylene sulfonesElectrophiles, BaseAlkylated sulfones iomcworld.com
Sulfonylation of aziridinesAziridines, SO₂Transition metal catalystβ-amino sulfones rsc.org

The Role of Acetonitrile as a Coordinating Solvent or Reagent in Reaction Dynamics

Acetonitrile is a versatile solvent that can also act as a ligand or a reagent in various chemical transformations, particularly those involving transition metals. researchgate.net Its ability to coordinate to metal centers can significantly influence the outcome of a reaction by altering the electronic and steric environment of the catalyst.

In the context of reactions involving sulfonyl compounds, acetonitrile has been shown to play a crucial role. For instance, in palladium-catalyzed reactions, the coordination of acetonitrile can affect the rate and selectivity of processes like the activation of polar vinyl monomers. nih.gov Studies have shown that acetonitrile can compete with other substrates for coordination to the palladium center, thereby influencing the microstructure of polymeric products. nih.gov The coordination of acetonitrile to a palladium center has also been shown to dramatically increase its acidity, allowing for the formation of cyanomethyl complexes under mild conditions. chemrxiv.org

Furthermore, acetonitrile can act as a reagent. Copper-catalyzed reactions have been developed where acetonitrile serves as a source of a cyanomethyl group in the synthesis of β-ketonitriles from aromatic alcohols. organic-chemistry.org It has also been utilized as a versatile amino source in copper-catalyzed electrochemical C-H amidation reactions. researchgate.netrsc.org

In reactions involving this compound, the acetonitrile moiety could potentially coordinate to a metal catalyst, influencing the reactivity at either the sulfonyl group or the aromatic ring. For example, in a palladium-catalyzed cross-coupling reaction aimed at modifying the dibrominated ring, the coordination of the nitrile could either facilitate or hinder the catalytic cycle.

Table 3: Examples of Acetonitrile's Role in Transition Metal-Catalyzed Reactions

Metal CatalystReaction TypeRole of AcetonitrileProductReference
PalladiumActivation of polar vinyl monomersCoordinating solvent, competitor to monomerFunctionalized polyolefins nih.gov
PalladiumFormation of cyanomethyl complexesCoordinating solvent and reactantPalladium-cyanomethyl complexes chemrxiv.org
CopperAerobic oxidative couplingReagent (cyanomethyl source)β-Ketonitriles organic-chemistry.org
CopperElectrochemical C-H amidationReagent (amino source)N-arylacetamides researchgate.netrsc.org

Applications in Chemical Synthesis and Specialized Research Areas

Utilization as a Building Block in Complex Molecular Architectures

The structural framework of 2-(2,5-Dibromobenzenesulfonyl)acetonitrile makes it an adept building block for constructing intricate molecular designs. uni-mainz.deresearchgate.net Its bifunctional nature, arising from the sulfonyl and nitrile groups, allows for sequential or one-pot reactions to assemble complex structures. Polyphenylene dendrimers, for example, demonstrate how conformationally rigid building blocks can lead to structurally perfect and stable macromolecules. uni-mainz.de Similarly, C-shaped bibenzimidazole derivatives have been synthesized as building blocks for creating supramolecular architectures through linear intercalation or solvent inclusion in their solid state. rsc.org The defined geometry and reactive sites of this compound allow it to serve a similar role in creating novel supramolecular assemblies and complex organic molecules. mdpi.comresearchgate.net

The acetonitrile (B52724) moiety is a versatile source of nitrogen for the synthesis of a wide array of nitrogen-containing compounds. nih.gov Acetonitrile and its derivatives are frequently used as foundational materials for creating amides, amines, and various heterocyclic structures. researchgate.netmdpi.com Methodologies have been developed for synthesizing secondary amines from primary amines using activating groups like nitrobenzenesulfonyl (Ns), which highlights the utility of sulfonyl groups in amine synthesis. tcichemicals.com The nitrile group can be transformed through various chemical reactions, including reduction, cycloaddition, and condensation, making it a key synthon in organic synthesis. rsc.org For instance, ultrasound-assisted synthesis has been shown to be an efficient and green method for producing nitrogen-containing heterocycles like isoxazoles, significantly improving reaction efficiency. mdpi.com Given these precedents, this compound can serve as a precursor for a multitude of nitrogenous compounds.

Table 1: Examples of Nitrogen-Containing Compounds Synthesized from Acetonitrile and its Derivatives

Product Class Synthetic Method Precursor Type Reference
Secondary Amines Ns-strategy (alkylation) Primary amines, Ns-Cl tcichemicals.com
Ethylamine (B1201723) Electrochemical Reduction Acetonitrile nih.gov
1,3-Oxazoles Electrochemical Synthesis Alkynes, Acetonitrile mdpi.com
Pyrroles Catalyzed Amination-Annulation α-cyanomethyl-ketoesters mdpi.com

The benzenesulfonyl group within the molecule is not merely a passive component; it is integral to the synthesis of larger frameworks containing the sulfone functional group. Sulfones are a significant class of compounds in medicinal chemistry and materials science. The synthesis of novel isocyanate derivatives of silsesquioxanes, for example, demonstrates the creation of advanced nanomaterials from functionalized precursors. mdpi.com The sulfonylacetonitrile structure can participate in reactions where the sulfone moiety is retained in the final product, imparting specific electronic and structural properties.

Relevance in Advanced Materials Science Research

The unique electronic and structural characteristics of this compound suggest its potential application in the field of advanced materials. The combination of a polar nitrile group, an electron-withdrawing sulfonyl group, and heavy bromine atoms on the phenyl ring can be exploited in various materials science contexts.

Acetonitrile is a widely used solvent and reactant in electrochemical synthesis due to its favorable properties, such as a large electrochemical stability window and its ability to act as a source of carbon or nitrogen. rsc.orgnih.gov It participates in the electrochemical formation of C-C, C-N, and C-S bonds, leading to valuable products like amides and nitrogen-containing heterocycles. researchgate.net For instance, local high-concentration electrolytes based on acetonitrile have been developed for advanced lithium metal batteries, demonstrating exceptional electrochemical stability and performance. nih.gov An electrocatalytic route has also been reported for the selective production of ethylamine from the electroreduction of acetonitrile with high efficiency. nih.gov

By analogy, this compound could be explored for similar applications. The electron-withdrawing dibromobenzenesulfonyl group would modulate the electrochemical properties of the acetonitrile moiety. This could potentially influence reaction pathways, selectivity, and the stability of intermediates in electrochemical processes, opening avenues for the synthesis of novel functional materials and pharmaceutical intermediates. rsc.org

Table 2: Electrochemical Transformations Involving Acetonitrile

Transformation Type Product Formed Key Feature Reference
C-H Amidation N-phenylacetamide Mild conditions, copper catalyst researchgate.net
[2+2+2] Annulation Substituted Pyridines Transition metal-free, redox mediator researchgate.net
Electroreduction Ethylamine High Faradaic efficiency (~96%) on Cu nanoparticles nih.gov

Acetonitrile is a common solvent for spectroscopic and electrochemical studies in the development of chemical sensors due to its chemical stability and ability to dissolve a wide range of analytes and probes. acs.org For example, a fluorescent sensor for the selective detection of Ni2+ ions was studied using acetonitrile as the solvent to ensure reliable and homogeneous experimental conditions. acs.org A chemodosimetric sensor for hydrazine (B178648) was also developed and tested in an acetonitrile solution, where it exhibited a selective OFF-ON fluorescence response. rsc.org

Drawing an analogy, the structure of this compound offers features that could be exploited in sensor design. The dibromophenyl group could be functionalized to act as a specific recognition site, while the nitrile or sulfonyl groups could be involved in the signaling mechanism (e.g., fluorescence quenching or enhancement). Computational studies, often used to predict the interaction between sensors and analytes, could guide the design of new sensors based on this molecular scaffold. acs.org The inherent functionality of the molecule provides a platform for creating selective and sensitive detection systems for various ions or small molecules.

Contribution to Proteomics Research as a Biochemical Reagent

In proteomics, acetonitrile is a standard reagent used for protein precipitation and extraction. researchgate.net It is effective at depleting high-abundance proteins like albumin from serum samples, thereby enriching for lower molecular weight proteins that are often of greater interest in biomarker discovery. researchgate.net This process works by disrupting the hydration shell of proteins, leading to their precipitation.

The compound this compound could potentially serve as a multifunctional reagent in this context. While retaining the protein precipitation capabilities of the acetonitrile backbone, the dibromobenzenesulfonyl portion could introduce additional functionalities. For example, the sulfonyl group could act as a reactive handle for covalent modification or cross-linking studies, or the bromine atoms could serve as heavy-atom labels for X-ray crystallography of protein-ligand complexes. This dual-functionality could streamline proteomics workflows by combining protein enrichment with subsequent analytical steps.

Computational and Theoretical Studies of 2 2,5 Dibromobenzenesulfonyl Acetonitrile

Quantum Chemical Investigations

Quantum chemical methods are fundamental to understanding the electronic properties and reactivity of molecules at the atomic level.

Analysis of Electronic Structure and Bonding Characteristics

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), would be instrumental in characterizing the electronic structure of 2-(2,5-Dibromobenzenesulfonyl)acetonitrile. These studies would provide insights into the distribution of electron density, the nature of the chemical bonds, and the molecular orbital energies (HOMO and LUMO). Analysis of these parameters helps in understanding the molecule's reactivity, stability, and spectroscopic properties. For instance, the calculated electrostatic potential map would highlight the electron-rich and electron-deficient regions of the molecule, which are crucial for predicting intermolecular interactions.

A hypothetical table of calculated electronic properties for this compound is presented below.

PropertyHypothetical Calculated ValueSignificance
HOMO Energy-7.5 eVIndicates the molecule's ability to donate electrons.
LUMO Energy-1.2 eVIndicates the molecule's ability to accept electrons.
HOMO-LUMO Gap6.3 eVRelates to the molecule's kinetic stability and reactivity.
Dipole Moment3.5 DProvides insight into the molecule's polarity.

Computational Modeling of Reaction Pathways and Transition States

Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions. By mapping the potential energy surface, it is possible to identify the most likely reaction pathways, locate transition states, and calculate activation energies. For this compound, this could involve studying its synthesis, degradation, or its reactions with other chemical species. Understanding the transition state structures provides critical information about the geometry and energy of the highest point along the reaction coordinate, which is essential for predicting reaction rates.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations offer a way to study the dynamic behavior of molecules over time, providing a bridge between the static picture from quantum mechanics and the macroscopic properties of a system.

Conformational Landscape Analysis

The biological activity and physical properties of a molecule are often dictated by its three-dimensional shape or conformation. MD simulations can be used to explore the conformational landscape of this compound by simulating its motion over time. This analysis would reveal the most stable conformations, the energy barriers between them, and the flexibility of different parts of the molecule. Such information is vital for understanding how the molecule might interact with biological targets.

Exploration of Solvent-Solute Interactions

The behavior of a molecule can be significantly influenced by its environment, particularly the solvent. MD simulations explicitly model the interactions between the solute (this compound) and the surrounding solvent molecules. These simulations can provide detailed information about the solvation shell structure, the strength of solute-solvent interactions (such as hydrogen bonding or van der Waals forces), and the dynamics of solvent molecules around the solute. This is crucial for understanding solubility and how the solvent might affect the molecule's reactivity and conformational preferences.

Structure-Activity Relationship (SAR) and Structure-Function Relationship (SFR) Studies via Computational Methods

Computational methods are widely used in drug discovery and materials science to establish relationships between a molecule's structure and its biological activity or function. researchgate.net

For a class of compounds including this compound, computational SAR and SFR studies would involve creating a dataset of structurally related molecules with known activities or functions. Quantitative Structure-Activity Relationship (QSAR) models can then be developed using statistical methods to correlate molecular descriptors (e.g., electronic, steric, and hydrophobic properties) with the observed activity. These models can then be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of molecules with improved properties.

A hypothetical QSAR data table for a series of benzenesulfonylacetonitrile derivatives is shown below.

DerivativeLogP (Hydrophobicity)Electronic Parameter (σ)Steric Parameter (Es)Predicted Activity (IC50, µM)
12.10.2-1.510.5
22.50.4-1.88.2
31.80.1-1.215.1
4 (this compound)3.20.7-2.15.3

Derivatization and Analogue Development of 2 2,5 Dibromobenzenesulfonyl Acetonitrile

Synthesis of Substituted 2-(2,5-Dibromobenzenesulfonyl)acetonitrile Analogues

Detailed research findings on the synthesis of substituted analogues of this compound are not available. Such syntheses would theoretically involve the use of substituted 2,5-dibromobenzenesulfonyl chlorides or the introduction of substituents onto the aromatic ring of this compound through various aromatic substitution reactions. However, no specific examples or data have been reported.

Structural Alterations to the Dibromobenzenesulfonyl Moiety

The dibromobenzenesulfonyl moiety of this compound presents opportunities for structural alterations, primarily through the substitution of the bromine atoms. Potential reactions could include nucleophilic aromatic substitution or transition metal-catalyzed cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions, to introduce new aryl, alkyl, or amino groups. nih.govwikipedia.orgorganic-chemistry.orgwikipedia.orgchemistrysteps.com However, no published research has specifically explored these structural alterations on this compound.

Impact of Structural Modifications on Chemical Reactivity and Synthetic Utility

Without the synthesis and characterization of analogues and derivatives of this compound, it is not possible to provide an evidence-based discussion on how structural modifications would impact its chemical reactivity and synthetic utility. Such an analysis would require empirical data from laboratory research, which is not currently available in the scientific literature.

Analytical and Spectroscopic Characterization in Research of 2 2,5 Dibromobenzenesulfonyl Acetonitrile

Advanced Spectroscopic Methods for Structural Elucidation (e.g., NMR, IR, Mass Spectrometry)

Spectroscopic methods provide detailed information about the molecular structure by probing how the molecule interacts with electromagnetic radiation. For 2-(2,5-Dibromobenzenesulfonyl)acetonitrile, Nuclear Magnetic Resonance (NMR) spectroscopy elucidates the carbon-hydrogen framework, Infrared (IR) spectroscopy identifies functional groups, and Mass Spectrometry (MS) determines the molecular weight and elemental composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for mapping the connectivity of atoms in a molecule. Based on the structure of this compound, specific signals are predicted in both ¹H NMR and ¹³C NMR spectra.

¹H NMR: The proton NMR spectrum is expected to show two distinct sets of signals corresponding to the aromatic protons and the aliphatic methylene (B1212753) (-CH₂-) protons. The three protons on the dibrominated benzene (B151609) ring are chemically non-equivalent and would theoretically appear as a complex multiplet system. The methylene protons, being adjacent to both the electron-withdrawing sulfonyl group and the nitrile group, are expected to appear as a singlet in the downfield region of the spectrum.

¹³C NMR: The carbon NMR spectrum would complement the proton data, showing distinct signals for each unique carbon atom. This includes the nitrile carbon, the methylene carbon, and the six carbons of the aromatic ring (two of which are bonded to bromine, one to the sulfonyl group, and three to hydrogen).

Predicted ¹H NMR Chemical Shifts

Proton TypePredicted Chemical Shift (δ, ppm)Predicted MultiplicityIntegration
Aromatic C-H7.5 - 8.2Multiplet (m)3H
Methylene (-CH₂-)4.0 - 4.5Singlet (s)2H

Note: Predicted values are estimates and can vary based on the solvent and experimental conditions.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The spectrum of this compound is expected to exhibit characteristic absorption bands confirming the presence of its key structural features.

Characteristic IR Absorption Bands

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
Nitrile (C≡N)Stretching2240 - 2260
Sulfonyl (S=O)Asymmetric Stretching1330 - 1370
Sulfonyl (S=O)Symmetric Stretching1140 - 1180
Aromatic (C=C)Stretching1400 - 1600
Aromatic (C-H)Stretching3000 - 3100
Carbon-Bromine (C-Br)Stretching500 - 650

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. For this compound, high-resolution mass spectrometry (HRMS) provides the exact molecular weight, confirming its elemental formula (C₈H₅Br₂NO₂S). A key feature in the mass spectrum is the isotopic pattern caused by the two bromine atoms. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. ucalgary.calibretexts.orgchemguide.co.uk This results in a characteristic cluster of peaks for the molecular ion (M) at M, M+2, and M+4 with a relative intensity ratio of approximately 1:2:1. ucalgary.ca

Predicted Mass Spectrometry Data for C₈H₅Br₂NO₂S

Adduct IonPredicted Mass-to-Charge Ratio (m/z)
[M]⁺336.84021
[M+H]⁺337.84804
[M+Na]⁺359.82998
[M-H]⁻335.83348

Data sourced from predicted values. uni.lu

Chromatographic Techniques for Purity Assessment and Isolation (e.g., HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for separating, identifying, and quantifying components in a mixture. basicmedicalkey.com It is widely used to assess the purity of synthesized compounds like this compound and for its isolation from reaction mixtures.

A typical method for analyzing this compound would involve reverse-phase HPLC. In this setup, the stationary phase is nonpolar (e.g., a C18-bonded silica (B1680970) column), and the mobile phase is a more polar solvent mixture. The components of the sample are separated based on their hydrophobicity.

Typical HPLC Parameters for Analysis

ParameterDescription
ColumnReverse-Phase C18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile PhaseA gradient or isocratic mixture of Acetonitrile (B52724) and Water, often with a modifier like 0.1% formic acid to improve peak shape.
Flow Rate1.0 mL/min
DetectionUV-Vis Detector (e.g., at 254 nm, where the aromatic ring absorbs)
Column TemperatureAmbient or controlled (e.g., 25-40 °C)

By running a sample through the HPLC system, a chromatogram is generated where the main peak corresponds to the target compound. The area of this peak is proportional to its concentration. Any other peaks present indicate impurities. The purity of the sample can be calculated by comparing the area of the main peak to the total area of all peaks. For isolation, a similar preparative HPLC setup with a larger column can be used to collect the fraction containing the pure compound.

X-ray Crystallography for Definitive Solid-State Structure Determination

While spectroscopic methods provide robust evidence for the molecular structure and connectivity, X-ray crystallography offers the most definitive and unambiguous determination of the solid-state structure. This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern.

To date, no published crystal structure for this compound has been found in scientific literature or structural databases. However, if suitable single crystals were grown, this technique would provide precise data on:

Bond Lengths: The exact distances between connected atoms.

Bond Angles: The angles formed between three connected atoms.

Torsional Angles: The dihedral angles that define the conformation of the molecule.

Intermolecular Interactions: How individual molecules pack together in the crystal lattice, including any potential hydrogen bonds or other non-covalent interactions.

This level of detail would confirm the connectivity derived from NMR and MS, and provide invaluable insight into the molecule's three-dimensional geometry, which is crucial for understanding its physical properties and potential biological interactions. The process would involve growing a high-quality single crystal, mounting it on a diffractometer, collecting diffraction data, and solving and refining the crystal structure using specialized software.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 2-(2,5-Dibromobenzenesulfonyl)acetonitrile, and what analytical techniques confirm its purity?

  • Methodological Answer : A common precursor for synthesis is 2,5-dibromobenzenesulfonyl chloride (CAS 23886-64-8), which can react with cyanoethylating agents under nucleophilic conditions. Post-synthesis, purity is confirmed via HPLC (for quantification) and NMR (¹H/¹³C for structural validation). Crystallization in dry solvents (e.g., dichloromethane/hexane) improves purity . For intermediates, FT-IR can monitor functional groups like sulfonyl (-SO₂) and nitrile (-CN) .

Q. How should researchers handle and store this compound safely in the lab?

  • Methodological Answer : This compound contains bromine and sulfonyl groups, which pose skin corrosion (Category 1B) and inhalation risks. Use PPE (nitrile gloves, lab coat, goggles) and work in a fume hood. Store in sealed containers under dry, room-temperature conditions to prevent hydrolysis. Avoid contact with strong oxidizers or bases . For spills, neutralize with inert absorbents (e.g., vermiculite) and dispose as halogenated waste .

Q. What spectroscopic techniques are essential for characterizing this compound, and how are spectral contradictions resolved?

  • Methodological Answer :

  • ¹H/¹³C NMR : Identify aromatic protons (δ 7.5–8.5 ppm for dibromophenyl) and nitrile signals (δ 120–125 ppm).
  • Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., calculated for C₈H₅Br₂NO₂S: 348.84 g/mol).
  • Contradiction Resolution : If NMR peaks overlap, use 2D techniques (COSY, HSQC) or compare with analogous compounds (e.g., 2-(2,4-dichlorophenyl)acetonitrile ). Cross-validate with X-ray crystallography using SHELXL .

Advanced Research Questions

Q. How can computational methods like molecular docking predict the reactivity or biological activity of this compound?

  • Methodological Answer :

  • Docking Software : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., enzymes with sulfonate-binding sites).
  • Parameterization : Optimize the ligand structure with Gaussian (DFT calculations at B3LYP/6-31G* level) to refine charge distribution and geometry .
  • Validation : Compare docking scores (e.g., binding energy ≤ -7 kcal/mol) with known inhibitors. For example, cyanamide-based inhibitors show affinity for sulfonamide-binding enzymes .

Q. What strategies address low yields in palladium-catalyzed reactions involving this compound?

  • Methodological Answer :

  • Catalyst Selection : Use Pd(PPh₃)₄ or XPhos Pd G3 for coupling reactions (e.g., Suzuki-Miyaura).
  • Solvent Optimization : Polar aprotic solvents (DMF, DMSO) enhance solubility of brominated intermediates.
  • Additives : Add K₂CO₃ or CsF to stabilize intermediates and reduce dehalogenation side reactions. Monitor reaction progress via TLC (silica gel, UV-active spots) .

Q. How can crystallographic data resolve ambiguities in the compound’s stereoelectronic properties?

  • Methodological Answer :

  • Data Collection : Use a single-crystal X-ray diffractometer (Mo-Kα radiation, λ = 0.71073 Å) to resolve bond angles and torsional strain in the sulfonyl-acetonitrile moiety.
  • Refinement : Apply SHELXL-2018 for least-squares refinement. Key metrics: R1 ≤ 0.05, wR2 ≤ 0.12 .
  • Electron Density Maps : Analyze residual density (>0.3 eÅ⁻³) to detect disordered bromine atoms or solvent interactions .

Q. What mechanistic insights explain the stability of the nitrile group under acidic/basic conditions?

  • Methodological Answer :

  • Kinetic Studies : Perform pH-dependent degradation assays (e.g., 0.1 M HCl/NaOH at 25°C) monitored via UV-Vis (λ = 220–260 nm for nitrile absorbance).
  • DFT Calculations : Calculate activation energy barriers for hydrolysis. The electron-withdrawing sulfonyl group stabilizes the nitrile against nucleophilic attack .
  • Isolation of Intermediates : Use LC-MS to detect amide or carboxylic acid byproducts under extreme conditions .

Data Contradiction Analysis

Q. How should researchers reconcile discrepancies between theoretical and experimental LogP values?

  • Methodological Answer :

  • Experimental LogP : Determine via shake-flask method (octanol/water partition).
  • Theoretical Prediction : Use software like MarvinSketch (ChemAxon) or ALOGPS.
  • Root Cause : Discrepancies arise from solvent impurities or incorrect atom contribution values. Cross-check with structurally similar compounds (e.g., 2,5-dichlorobenzenesulfonyl derivatives ). Adjust parameters for bromine’s polarizability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.